2-(2,6-Dimethylhepta-1,5-dienyl)-1,3-dioxan-5-ol

Description

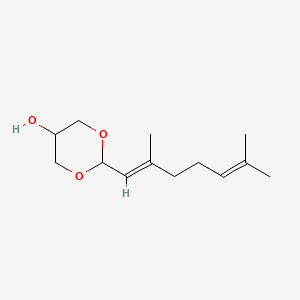

2-(2,6-Dimethylhepta-1,5-dienyl)-1,3-dioxan-5-ol (hereafter referred to as the target compound) is a cyclic acetal derived from the acid-catalyzed reaction of glycerol with citral (2,6-dimethylhepta-1,5-dienal). It is structurally characterized by a six-membered 1,3-dioxane ring substituted with a hydroxyl group at position 5 and a 2,6-dimethylhepta-1,5-dienyl side chain at position 2 (Figure 1). This compound, also termed "6R acetal," is synthesized alongside its five-membered dioxolane analog, (2-(2,6-dimethyl-1,5-heptadienyl)-1,3-dioxolan-4-yl)methanol ("5R acetal"), during glycerol acetalization reactions using heteropolyacid catalysts immobilized on mesoporous silica (KIT-6) .

Properties

CAS No. |

4740-81-2 |

|---|---|

Molecular Formula |

C13H22O3 |

Molecular Weight |

226.31 g/mol |

IUPAC Name |

2-[(1E)-2,6-dimethylhepta-1,5-dienyl]-1,3-dioxan-5-ol |

InChI |

InChI=1S/C13H22O3/c1-10(2)5-4-6-11(3)7-13-15-8-12(14)9-16-13/h5,7,12-14H,4,6,8-9H2,1-3H3/b11-7+ |

InChI Key |

NUQAIRUKFLHEIK-YRNVUSSQSA-N |

Isomeric SMILES |

CC(=CCC/C(=C/C1OCC(CO1)O)/C)C |

Canonical SMILES |

CC(=CCCC(=CC1OCC(CO1)O)C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the formation of the 1,3-dioxane ring system followed by the introduction of the 2,6-dimethylhepta-1,5-dienyl side chain. The 1,3-dioxane core is commonly prepared via acetalization of appropriate hydroxyaldehydes or ketones with diols under acid catalysis. Subsequently, the side chain is installed through carbon-carbon bond-forming reactions such as allylic substitution or coupling reactions.

Specific Synthetic Procedures

While detailed stepwise synthetic routes specifically for this compound are limited in open literature, related methodologies from ethylenic hydroxyacetals and 1,3-dioxane derivatives provide insight into potential approaches:

Hydroxyacetal Formation and Conversion: According to a patent on ethylenic hydroxyacetals, the hydroxyacetal intermediate can be converted to aldehydes by heating in acetone followed by distillation under reduced pressure. The aldehyde intermediate is then isolated and purified by chromatography and distillation techniques. This suggests that preparing the 1,3-dioxane ring bearing side chains may involve similar steps of acetal formation and aldehyde manipulation.

Acetalization of Diols with Aldehydes or Ketones: The formation of 1,3-dioxane rings is often achieved by reacting 1,2- or 1,3-diols with aldehydes or ketones under acidic conditions. For example, 2,2-dimethyl-1,3-dioxan-5-one can be synthesized by reacting 2,2-dimethoxypropane with tris(hydroxymethyl)aminomethane in the presence of p-toluenesulfonic acid as a catalyst, followed by oxidation with sodium periodate and potassium dihydrogen phosphate in water at low temperature (0–20 °C) for 4 hours. The product is purified by extraction and chromatography, yielding the dioxane derivative in high purity and yield.

Side Chain Introduction: The 2,6-dimethylhepta-1,5-dienyl substituent can be introduced via allylic substitution or coupling reactions involving prenyl or geranyl-type intermediates. Control of reaction conditions such as temperature, solvent, and catalyst is critical to achieve regio- and stereoselectivity.

Reaction Conditions and Optimization

Analytical Characterization

The intermediates and final product are characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^13C NMR to confirm ring formation and side chain integrity.

- Infrared (IR) Spectroscopy: Identification of functional groups such as hydroxyl and acetal moieties.

- Vapour Phase Chromatography (VPC) / Gas Chromatography (GC): For purity and component analysis.

- Mass Spectrometry (MS): Molecular weight confirmation.

- Refractive Index Measurement: For purity and physical characterization.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethylhepta-1,5-dienyl)-1,3-dioxan-5-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols.

Scientific Research Applications

2-(2,6-Dimethylhepta-1,5-dienyl)-1,3-dioxan-5-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its role as an insecticide.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

Industry: It is widely used in the production of fragrances, taste enhancers, and as an insecticide in agricultural settings.

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylhepta-1,5-dienyl)-1,3-dioxan-5-ol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, leading to changes in cellular processes. For example, as an insecticide, it may interfere with the nervous system of insects, leading to their immobilization or death.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The target compound belongs to a family of citral-derived acetals with variations in ring size, substituent positions, and functional groups. Key structural analogs include:

| Compound Name | CAS Number | Molecular Formula | Ring Type | Substituents |

|---|---|---|---|---|

| 2-(2,6-Dimethylhepta-1,5-dienyl)-1,3-dioxan-5-ol | Not explicitly listed | C₁₄H₂₄O₃ | 1,3-Dioxane | -OH at C5, 2,6-dimethylhepta-1,5-dienyl at C2 |

| 2-(2,6-Dimethyl-1,5-heptadienyl)-1,3-dioxolane | 5694-82-6 | C₁₂H₂₀O₂ | 1,3-Dioxolane | None (simpler dioxolane backbone) |

| 2-(2,6-Dimethylhepta-1,5-dienyl)-4-methyl-1,3-dioxane | 57282-45-8 | C₁₅H₂₆O₂ | 1,3-Dioxane | -CH₃ at C4, 2,6-dimethylhepta-1,5-dienyl at C2 |

| 2-(2,6-Dimethylhepta-1,5-dienyl)-1,3-dioxolane-4-methanol | 57282-44-7 | C₁₄H₂₄O₃ | 1,3-Dioxolane | -CH₂OH at C4, 2,6-dimethylhepta-1,5-dienyl at C2 |

Key Observations :

- Ring Size : The six-membered 1,3-dioxane ring in the target compound confers greater conformational flexibility compared to the five-membered dioxolane analogs. This may enhance thermal stability and alter solubility profiles .

- Substituents: The hydroxyl group at C5 distinguishes the target compound from non-hydroxylated analogs like 2-(2,6-dimethylhepta-1,5-dienyl)-1,3-dioxolane.

- Stereoelectronic Effects : The 2,6-dimethylhepta-1,5-dienyl side chain, common to all analogs, introduces steric hindrance and electron-rich alkene moieties that influence reactivity in further chemical modifications .

Physical and Chemical Properties

Biological Activity

2-(2,6-Dimethylhepta-1,5-dienyl)-1,3-dioxan-5-ol is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H22O3

- Molecular Weight : 226.316 g/mol

- CAS Number : 4740-81-2

- LogP : 2.86 (indicating moderate lipophilicity) .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study conducted by Karimi and Golshani (2002) demonstrated that derivatives of dioxane compounds possess significant antibacterial properties. The compound's structure allows it to interact effectively with microbial cell membranes, disrupting their integrity and function .

Antioxidant Activity

The compound has also shown potential antioxidant properties. Antioxidants are crucial in neutralizing free radicals in biological systems. In vitro studies have indicated that this compound can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases .

Cytotoxic Effects

In a series of assays evaluating cytotoxicity, this compound demonstrated selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity suggests a potential for development as an anticancer agent. Further studies are needed to elucidate the underlying mechanisms .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into lipid membranes, leading to increased permeability and eventual cell lysis in microorganisms.

- Free Radical Scavenging : The presence of hydroxyl groups in its structure contributes to its ability to donate electrons and neutralize reactive oxygen species (ROS) .

- Apoptosis Induction : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways .

Study on Antimicrobial Activity

In a laboratory setting, researchers tested the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL .

Study on Antioxidant Effects

A study evaluated the antioxidant capacity using DPPH radical scavenging assays. The compound exhibited an IC50 value of 35 µg/mL, indicating strong antioxidant activity compared to standard antioxidants like ascorbic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.